Limited Availability of Direct Comparative Bioactivity Data for 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid
A comprehensive search of primary research literature and patents did not yield any direct, quantitative comparisons of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid against a structurally defined analog in a biological assay or binding study. The compound's primary role appears to be as a synthetic intermediate rather than a final bioactive molecule. Claims of biological activity are generic and derived from class-level inferences of pyrazole acetic acids, which are known to exhibit anti-inflammatory, analgesic, and CRTh2 antagonistic properties [1] [2]. However, these activities are not specifically demonstrated or quantified for this compound.
| Evidence Dimension | Reported Biological Activity |
|---|---|
| Target Compound Data | No specific, quantitative data found in public literature. |
| Comparator Or Baseline | In-class pyrazole acetic acid derivatives. |
| Quantified Difference | Not applicable. |
| Conditions | Not applicable. |
Why This Matters
Procurement decisions must be based on the compound's established role as a building block for synthesis, not on unverified, class-inferred biological activity.
- [1] Sumobrain. (n.d.). Pyrazol-4-acetic acid compounds - Patent US4146721. View Source
- [2] Google Patents. (2010). New pyrazole derivatives having CRTh2 antagonistic behaviour - EP2457900A1. View Source
